Dabigatran etexilate-d13 is classified as an anticoagulant agent. It belongs to the category of direct thrombin inhibitors, which specifically target thrombin to prevent blood clot formation. Its chemical classification includes being a synthetic organic compound with specific pharmacological properties.
The synthesis of dabigatran etexilate-d13 involves several key steps that are designed to produce the compound with high purity and yield. The synthesis process typically follows these stages:
The detailed synthesis methods can be found in patents such as WO2015124764A1 and US20150246900A1, which describe specific reaction conditions and intermediates involved in producing dabigatran etexilate mesylate and its derivatives .
Dabigatran etexilate-d13 has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a thrombin inhibitor. The molecular formula is , with an average molecular weight of approximately 627.7332 g/mol .
Dabigatran etexilate-d13 participates in several important chemical reactions:
The mechanism of action of dabigatran etexilate-d13 is primarily through its active form, dabigatran, which acts as a reversible competitive inhibitor of thrombin. This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby impairing the clotting cascade.
Dabigatran etexilate-d13 possesses several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate storage conditions.
Dabigatran etexilate-d13 has significant applications in scientific research, particularly in pharmacokinetic studies aimed at understanding drug metabolism and efficacy:
The synthesis of Dabigatran etexilate-d13 necessitates precise deuteration at 13 hydrogen sites within its n-hexoxycarbonyl moiety. This is achieved through a multistep strategy starting with deuterated precursors. A critical advancement involves the use of perdeuterated n-hexanol (n-hexanol-d13), which undergoes carbonylation to form labeled synthons. The deuterated alcohol reacts with activated carbonate agents (e.g., 4-nitrophenyl chloroformate) to yield n-hexyl-4-nitrophenyl carbonate-d13, a pivotal intermediate that ensures site-specific deuterium incorporation in the final API. This route circumvents isotopic dilution and maintains >99% isotopic purity, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) analyses [6].
Traditional routes employing n-hexyl chloroformate generate alkyl chloride impurities (e.g., 1-chlorohexane) that react with Dabigatran’s amidine group to form N-alkylated derivatives (Impurities 20–27). The novel synthon n-hexyl-4-nitrophenyl carbonate (Compound 32) eliminates this risk due to its non-halogenated structure. Its 4-nitrophenoxy group acts as an enhanced leaving group, facilitating nucleophilic substitution by Dabigatran’s amidine nitrogen under mild conditions (20–25°C) without generating electrophilic by-products. This reduces post-reaction purification demands and increases the yield of Dabigatran etexilate-d13 base to >95% purity by HPLC [6].
Table 1: Impurity Profile Comparison Using Different Synthons
Synthetic Route | Major Impurities (%) | Dabigatran etexilate-d13 Purity (%) |
---|---|---|
n-Hexyl chloroformate | 8–12% (Impurities 20–27) | 82–85 |
n-Hexyl-4-nitrophenyl carbonate | <0.5% | >95 |
The Pinner reaction—converting 4-cyanophenyl precursor Dabigatran etexilate to amidine Dabigatran etexilate—was optimized using DoE methodologies. Critical parameters included temperature (10–40°C), HCl concentration (3–8 M equivalents), and reaction time (12–48 hours). Central composite design identified optimal conditions: 25°C, 5 M HCl, and 24-hour duration. This achieved a 97% yield of amidine Dabigatran etexilate-d13 hydrochloride salt while minimizing hydrolysis by-products. Response surface models confirmed robustness, with agitation rate (200 rpm) and ethanol/water solvent ratio (85:15) as key covariates [6].
Scaling deuterated synthesis introduces unique constraints:
Dabigatran etexilate-d13 undergoes sequential enzymatic hydrolysis: intestinal carboxylesterase 2 (CES2) cleaves its ethyl ester to form M2, followed by hepatic CES1 conversion to active Dabigatran-d13. In vitro studies reveal:
Table 2: Activation Kinetics of Dabigatran etexilate-d13 Metabolites
Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
CES1 | M2-d13 | 18.9 ± 2.1 | 42.3 ± 3.8 | (4.2 ± 0.3) × 10⁴ |
CES1 | M2 (non-d) | 16.5 ± 1.7 | 78.6 ± 5.2 | (7.8 ± 0.5) × 10⁴ |
CES2 | Dabigatran etexilate-d13 | 9.4 ± 0.9 | 120.5 ± 8.3 | (1.9 ± 0.1) × 10⁵ |
These data underscore the trade-offs between biological specificity and synthetic feasibility in deuterated prodrug activation [4] [10].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3